
Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative of methanesulfonic acid, which is a strong organic acid. The compound is characterized by the presence of a trifluoromethanesulfonyl group and a tetrahydro-2-oxepinyl moiety, making it a valuable reagent in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the ester product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of methanesulfonic acid esters often involves large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process may also involve the use of azeotropic distillation to remove water and drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Applications De Recherche Scientifique
Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other functionalized compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the ester group more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound serves as a key intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic acid: A strong organic acid used in esterification and other catalytic reactions.
Methanesulfonic acid: A simpler sulfonic acid used in similar applications but lacks the trifluoromethyl group.
Uniqueness
Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester is unique due to the presence of both the trifluoromethanesulfonyl group and the tetrahydro-2-oxepinyl moiety. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical processes .
Propriétés
Numéro CAS |
124878-44-0 |
|---|---|
Formule moléculaire |
C7H9F3O4S |
Poids moléculaire |
246.21 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydrooxepin-7-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H9F3O4S/c8-7(9,10)15(11,12)14-6-4-2-1-3-5-13-6/h4H,1-3,5H2 |
Clé InChI |
OGWUIBACAOXBEN-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(=CC1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)

![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
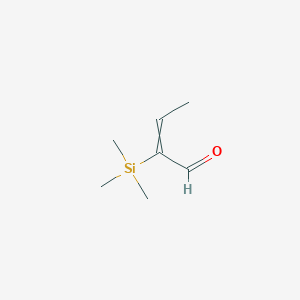
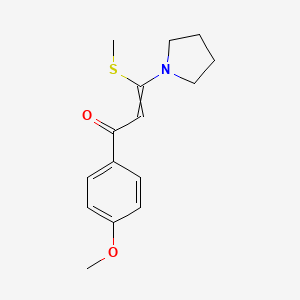
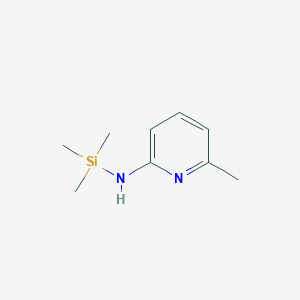
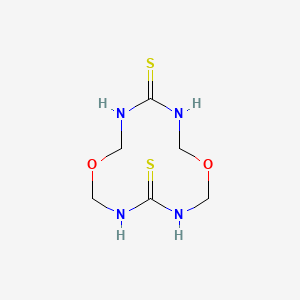
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)


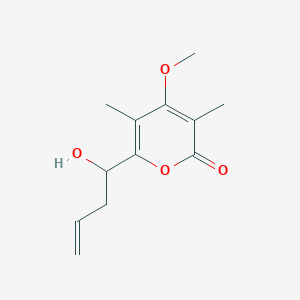
![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)

